Propyl 3-chloro-4-hydroxybenzoate is an organic compound classified as an ester. Its molecular formula is and it has a molecular weight of approximately 214.65 g/mol. The compound features a propyl group attached to the ester functional group of 3-chloro-4-hydroxybenzoic acid, which contributes to its unique chemical properties. This compound is known for its potential applications in pharmaceuticals and as a preservative in cosmetics due to its antimicrobial properties .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity .
Propyl 3-chloro-4-hydroxybenzoate exhibits notable biological activities, particularly as an antimicrobial agent. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for use in pharmaceutical formulations and as a preservative in cosmetic products. The presence of the hydroxyl group enhances its activity by increasing solubility and reactivity with microbial cell membranes .
The synthesis of Propyl 3-chloro-4-hydroxybenzoate can be achieved through several methods:
These methods allow for the efficient production of Propyl 3-chloro-4-hydroxybenzoate with good yields .
Propyl 3-chloro-4-hydroxybenzoate finds applications in various fields:
These applications leverage the compound's chemical properties and biological efficacy, making it valuable across multiple industries .
Several compounds share structural similarities with Propyl 3-chloro-4-hydroxybenzoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | Shorter carbon chain; used primarily in cosmetics |
Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | Intermediate properties; used in pharmaceuticals |
Propyl 3-bromo-4-hydroxybenzoate | C10H11BrO3 | Similar structure but with bromine; different reactivity |
Propyl 3-chloro-4-hydroxybenzoate stands out due to its specific propyl group which influences its solubility and biological activity compared to other esters. Its unique combination of chlorine and hydroxyl groups also contributes to its distinctive antimicrobial properties .